N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine
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Overview
Description
N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a difluoro-substituted benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of the benzodioxole core. One common approach is the nucleophilic aromatic substitution reaction, where a difluoro-substituted benzodioxole is reacted with an amine under specific conditions to introduce the benzyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties and potential use in drug development.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine can be compared with other similar compounds, such as:
2,2-Difluorobenzo[d][1,3]dioxol-5-amine: Similar structure but lacks the benzyl group.
N-benzyl-2H-1,3-benzodioxol-5-amine: Similar structure but without the difluoro substitution.
2,2-Difluoro-1,3-benzodioxole: Similar core structure but lacks the amine group.
Biological Activity
N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and difluoromethyl groups, which contribute to its unique properties. Below are some key physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₈F₂N₂O₂ |
Molecular Weight | 198.17 g/mol |
Density | 1.5 g/cm³ |
Boiling Point | 217.2 °C |
Flash Point | 85.2 °C |
LogP | 1.92 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in breast and lung cancer models with IC50 values below 10 µM .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Proliferation : The compound interrupts cell cycle progression at the G2/M phase, leading to apoptosis in cancerous cells.
- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential use in treating inflammatory diseases .
Case Studies
- Study on Breast Cancer Cells : In a controlled study using MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 10 µM) compared to untreated controls.
- Inflammation Model : In an animal model of arthritis, administration of the compound reduced joint swelling and inflammatory markers significantly compared to the placebo group.
Properties
IUPAC Name |
N-benzyl-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)18-12-7-6-11(8-13(12)19-14)17-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULVINDYCZWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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